molecular formula C15H13ClN2O3 B2887075 3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole CAS No. 478066-80-7

3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole

Cat. No. B2887075
CAS RN: 478066-80-7
M. Wt: 304.73
InChI Key: SYQJJQKLTVXVLC-MFOYZWKCSA-N
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Description

The compound “3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a 4-chlorophenyl group and a complex group containing a cyclopropylcarbonyl moiety .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring, as a heterocycle, may have certain aromatic properties. The presence of the chlorophenyl and cyclopropylcarbonyl groups will also influence the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The isoxazole ring might undergo reactions typical for heterocycles, while the chlorophenyl and cyclopropylcarbonyl groups might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would determine properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Isoxazoles, such as 3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole, are synthesized through base-promoted cyclocondensation, enabling the creation of highly substituted products with notable functional group tolerance. These products can be transformed into various polyketide-derived polycyclic structures like xanthenes, anthracenes, and benzophenones (Bode et al., 2003).
  • The crystal structure of similar isoxazole derivatives has been studied, providing insights into the molecular arrangement and bonding patterns, which are crucial for understanding their chemical behavior and potential applications (Bozopoulos et al., 1980).

Spectroscopic and Chemical Properties

  • Detailed spectroscopic analysis, including FT-IR, NMR, UV-Vis, and LC-MS/MS, alongside Density Functional Theory (DFT) calculations, has been conducted on similar isoxazole compounds. These studies offer comprehensive insights into their molecular structure and behavior, which are essential for various scientific applications (Eryılmaz et al., 2016).

Biological and Pharmacological Potential

  • Isoxazoles have shown potential in biological and pharmacological fields. For instance, some isoxazoles exhibit significant antimicrobial and antioxidant activities, which could be relevant for applications in these areas (Lokeshwari et al., 2017).

Advanced Material and Drug Development

  • Isoxazole derivatives are integral in the development of new materials and drugs, given their unique chemical properties and potential for modification. These compounds play a significant role in the synthesis of novel materials and pharmaceutical agents, highlighting their versatility and utility in scientific research (Ueda et al., 2012).

Mechanism of Action

Without specific information about the biological or chemical activity of this compound, it’s difficult to predict its mechanism of action. If this compound is biologically active, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling guidelines would typically be provided in the material safety data sheet (MSDS) for the compound .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

[(Z)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9(17-21-15(19)11-2-3-11)14-8-13(18-20-14)10-4-6-12(16)7-5-10/h4-8,11H,2-3H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQJJQKLTVXVLC-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1CC1)C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1CC1)/C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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